molecular formula C22H30N2O7 B15250398 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine

Cat. No.: B15250398
M. Wt: 434.5 g/mol
InChI Key: DCHGBGAZBICZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ethers, which are known for their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine typically involves multiple steps, including the formation of the macrocyclic ring and the introduction of the diamine groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the macrocyclic ring is often achieved through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of diamine groups can be achieved through functional group transformations, such as amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-24-crown-8: A similar macrocyclic ether known for its ability to form complexes with metal ions.

    Dibenzo-18-crown-6: Another macrocyclic ether with a smaller ring size, used in similar applications.

Uniqueness

6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is unique due to its larger ring size and the presence of diamine groups, which enhance its ability to form stable complexes and interact with biological targets.

Properties

Molecular Formula

C22H30N2O7

Molecular Weight

434.5 g/mol

IUPAC Name

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene-11,28-diamine

InChI

InChI=1S/C22H30N2O7/c23-17-1-3-19-21(15-17)30-13-9-27-10-14-31-22-16-18(24)2-4-20(22)29-12-8-26-6-5-25-7-11-28-19/h1-4,15-16H,5-14,23-24H2

InChI Key

DCHGBGAZBICZRE-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=CC(=C3)N)OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.